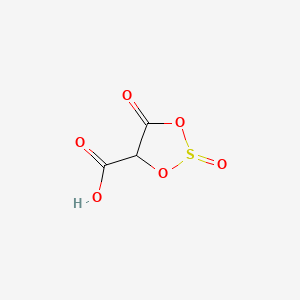
2,5-Dioxo-1,3,2lambda~4~-dioxathiolane-4-carboxylic acid
Description
2,5-Dioxo-1,3,2lambda~4~-dioxathiolane-4-carboxylic acid: is a chemical compound with the molecular formula C3H2O6S. It is characterized by the presence of a dioxathiolane ring, which is a five-membered ring containing two oxygen atoms and one sulfur atom.
Properties
CAS No. |
112680-01-0 |
|---|---|
Molecular Formula |
C3H2O6S |
Molecular Weight |
166.11 g/mol |
IUPAC Name |
2,5-dioxo-1,3,2-dioxathiolane-4-carboxylic acid |
InChI |
InChI=1S/C3H2O6S/c4-2(5)1-3(6)9-10(7)8-1/h1H,(H,4,5) |
InChI Key |
JXWHSGYPQVFHNA-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=O)OS(=O)O1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxo-1,3,2lambda~4~-dioxathiolane-4-carboxylic acid typically involves the reaction of maleic anhydride with sulfur-containing reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by acids or bases to facilitate the formation of the dioxathiolane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dioxo-1,3,2lambda~4~-dioxathiolane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted dioxathiolane derivatives.
Scientific Research Applications
2,5-Dioxo-1,3,2lambda~4~-dioxathiolane-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dioxo-1,3,2lambda~4~-dioxathiolane-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can modulate various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
2,4-Dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-5-carboxylic acid: Another compound with a similar dioxo structure but different ring composition.
2,5-Dioxo-1,3,2-dioxathiolane-4-carboxylic acid: A closely related compound with similar chemical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


